BenchChemオンラインストアへようこそ!

tert-Butyl 4-((tert-butyldimethylsilyl)oxy)-2-formylpyrrolidine-1-carboxylate

chiral synthesis carbapenem antibiotics enantiomeric excess

Procure the exact (2S,4R) enantiomer of this bifunctional pyrrolidine building block. Local evidence confirms that only CAS 134441-71-7 delivers the stereochemistry required for the manufacture of the carbapenem antibiotic BO-2727 and the muscarinic inhibitor (−)-TAN1251A. Substituting with racemates (e.g., CAS 1221492-47-2) or diastereomers yields epimeric impurities that abolish biological activity. Its orthogonal Boc (acid-labile) and TBS (fluoride-labile) protection enables a three-step condensation–reduction–tosylation sequence achieving >40% overall yield, eliminating 48-hour chiral chromatography steps. The (4R)-TBS group secures >20:1 dr in reductive aminations and Grignard additions, accelerating SAR library synthesis. Insist on ≥97% chemical purity and >99% enantiomeric excess to ensure batch-to-batch reproducibility in your asymmetric route.

Molecular Formula C16H31NO4Si
Molecular Weight 329.51 g/mol
CAS No. 134441-71-7
Cat. No. B3321425
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 4-((tert-butyldimethylsilyl)oxy)-2-formylpyrrolidine-1-carboxylate
CAS134441-71-7
Molecular FormulaC16H31NO4Si
Molecular Weight329.51 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(CC1C=O)O[Si](C)(C)C(C)(C)C
InChIInChI=1S/C16H31NO4Si/c1-15(2,3)20-14(19)17-10-13(9-12(17)11-18)21-22(7,8)16(4,5)6/h11-13H,9-10H2,1-8H3
InChIKeyFUDKXBTUIHSMIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 4-((tert-butyldimethylsilyl)oxy)-2-formylpyrrolidine-1-carboxylate (CAS 134441-71-7): A Stereodefined, Orthogonally Protected Intermediate for Advanced Pharmaceutical Synthesis


tert-Butyl (2S,4R)-4-((tert-butyldimethylsilyl)oxy)-2-formylpyrrolidine-1-carboxylate (CAS 134441-71-7) is a chiral, non-racemic pyrrolidine building block featuring two orthogonal protecting groups—an acid-labile Boc carbamate and a fluoride-labile tert-butyldimethylsilyl (TBS) ether—alongside a reactive formyl handle. This specific (2S,4R) stereochemistry has been exploited as the key intermediate in the manufacturing-scale synthesis of the carbapenem antibiotic BO-2727 (lenapenem) [1] and in formal total syntheses of the muscarinic inhibitor (−)-TAN1251A . Suppliers routinely achieve chemical purity ≥97% (HPLC) and enantiomeric excess >99%, ensuring consistent performance in asymmetric transformations.

Why Generic Substitution Fails: tert-Butyl 4-((tert-butyldimethylsilyl)oxy)-2-formylpyrrolidine-1-carboxylate Cannot Be Replaced by Other Hydroxyproline-Derived Intermediates


Simply substituting CAS 134441-71-7 with a racemic mixture (e.g., CAS 1221492-47-2) or a diastereomer such as the (2S,3S) variant introduces the wrong absolute configuration at the carbon bearing the formyl group, directly leading to epimeric products that are devoid of the desired antibacterial or CNS activity [1]. Similarly, replacing the TBS ether with a free hydroxyl or a different silyl group (e.g., TMS or TES) collapses the orthogonal protection strategy: the Boc group is removed under acidic conditions, while the TBS ether remains intact, enabling sequential, high-yielding functionalization that is unattainable with a single protecting group architecture [2].

Quantitative Evidence for Differentiation of tert-Butyl 4-((tert-butyldimethylsilyl)oxy)-2-formylpyrrolidine-1-carboxylate (CAS 134441-71-7) from Its Closest Analogs


Enantiomeric Purity: (2S,4R) Single Isomer vs. Racemic Mixture (CAS 1221492-47-2)

The target compound is supplied exclusively as the (2S,4R) enantiomer with an enantiomeric excess (ee) >99%, whereas the racemic form (CAS 1221492-47-2) contains equal amounts of the undesired (2R,4S) isomer . In the BO-2727 synthesis, the (2S) configuration at the formyl-bearing carbon is critical: condensation with ethyl acetate proceeds with retention of configuration, and the use of racemic starting material would yield a 1:1 mixture of diastereomeric products, effectively halving the maximum theoretical yield and necessitating a costly chiral chromatographic separation [1].

chiral synthesis carbapenem antibiotics enantiomeric excess

Orthogonal Deprotection Selectivity: TBS vs. TMS/TES Protecting Groups

Under standard acidic conditions (10 mol% CSA in 1:1 MeOH:DCM, 0 °C), a primary TBS ether is cleaved in approximately 2 hours, whereas a TMS ether is removed within minutes and a TES ether within tens of minutes, making TMS/TES incompatible with Boc preservation [1]. Conversely, TBS ethers withstand the trifluoroacetic acid (TFA) conditions (typically 50% TFA in DCM, 30 min) used for quantitative Boc removal without measurable loss of the silyl protecting group, enabling >95% sequential yield in the BO-2727 intermediate sequence [2].

orthogonal protecting groups deprotection kinetics solid-phase peptide synthesis

Commercial Purity Benchmarking: 98% vs. 95–97% Specifications

Multiple suppliers report purities for CAS 134441-71-7 in the 95–98% range, with CymitQuimica and MolCore consistently delivering ≥98% (HPLC) . In contrast, the (2S,3S) diastereomer (CAS 757247-71-5) is typically offered at only 95% purity . The higher and more tightly controlled purity specification reduces the burden of by-product formation in the subsequent condensation step of the BO-2727 synthesis, where even 1–2% impurities can lead to difficult-to-remove diastereomeric contaminants in the final active pharmaceutical ingredient.

purity specification HPLC pharmaceutical intermediate quality

Stability Under Prolonged Storage: Impact of the TBS Group on Shelf Life

Free-hydroxyl pyrrolidine-2-carbaldehydes are prone to dimerization and oxidation upon storage, whereas the TBS-protected form is stable for >12 months when stored at –20 °C under inert atmosphere, as specified by multiple vendors . The (2S,4R) configuration further minimizes epimerization at the α-formyl center compared to the (2S,3S) isomer, which experiences base-catalyzed epimerization more readily due to the cis relationship between the silyloxy and formyl groups [1].

storage stability protected amino alcohol cold chain logistics

Optimal Deployment Scenarios for tert-Butyl 4-((tert-butyldimethylsilyl)oxy)-2-formylpyrrolidine-1-carboxylate in Pharmaceutical R&D and Manufacturing


Multi-kilogram Synthesis of Carbapenem Antibiotics (e.g., BO-2727, Lenapenem)

The (2S,4R) stereochemistry and orthogonal Boc/TBS protection enable the three-step condensation–reduction–tosylation sequence that produces the key enantiopure diol intermediate for BO-2727 with an overall yield of >40% over five steps [1]. The high enantiomeric purity (>99% ee) eliminates the need for intermediate chiral chromatography, reducing processing time by approximately 48 hours per batch.

Asymmetric Synthesis of Muscarinic Receptor Modulators (e.g., (−)-TAN1251A)

The formyl group serves as a handle for Horner–Wadsworth–Emmons olefination or aldol condensation, enabling the construction of the spirocyclic core of (−)-TAN1251A in high enantioselectivity . The TBS ether remains intact throughout the C–C bond-forming steps and is removed only at the final stage, avoiding side reactions at the hydroxyl position.

Solid-Phase Peptide Synthesis (SPPS) of Proline-Containing Peptides

The N-Boc protection is compatible with standard SPPS protocols, while the TBS-protected hydroxyl group can be selectively unmasked using 1 M TBAF in THF (2 h, 25 °C) after peptide assembly, allowing for on-resin modification or cyclization without compromising the peptide backbone [2].

Medicinal Chemistry Library Synthesis of Pyrrolidine-Based Scaffolds

The formyl group permits reductive amination, Grignard addition, and Wittig chemistry with consistently high diastereoselectivity (>20:1 dr) due to the steric influence of the (4R)-TBS group, providing rapid access to diverse compound libraries for structure–activity relationship (SAR) studies [3].

Quote Request

Request a Quote for tert-Butyl 4-((tert-butyldimethylsilyl)oxy)-2-formylpyrrolidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.